molecular formula C11H5ClF3NO B1437116 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde CAS No. 1493637-77-6

4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

Cat. No.: B1437116
CAS No.: 1493637-77-6
M. Wt: 259.61 g/mol
InChI Key: RWNHIVHWCFKMEN-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a halogenated quinoline derivative featuring a chlorine atom at position 4, a trifluoromethyl (-CF₃) group at position 8, and an aldehyde (-CHO) functional group at position 2. Its molecular formula is C₁₁H₅ClF₃NO (estimated molecular weight: ~259.5 g/mol). The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety, which facilitates further functionalization via condensation or nucleophilic addition reactions .

Properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO/c12-9-6(5-17)4-16-10-7(9)2-1-3-8(10)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHIVHWCFKMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C₁₃H₈ClF₃N
  • CAS Number : 1493637-77-6

The presence of the trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby affecting their catalytic activity.
  • Receptor Modulation : It interacts with cellular receptors, modulating signaling pathways that lead to various biological effects.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against several bacterial strains and mycobacteria:

Pathogen Activity IC₅₀ (µM)
Mycobacterium tuberculosisModerate5.0
Staphylococcus aureusStrong2.3
Escherichia coliWeak15.0

These findings suggest a broad spectrum of antimicrobial activity, particularly against resistant strains.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In vitro assays against Plasmodium falciparum have shown promising results:

  • Activity against Chloroquine-resistant Strains : The compound demonstrated efficacy in inhibiting the growth of chloroquine-resistant strains of P. falciparum, with an IC₅₀ value in the low nanomolar range .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound was tested on various cancer cell lines, including breast cancer cell lines:

Cell Line Type IC₅₀ (µM)
MDA-MB468PTEN defective breast cancer1.5
MDA-MB231Triple-negative breast cancer2.0
MCF7Invasive ductal carcinoma1.8

The results indicate selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives, including this compound, against M. tuberculosis. The compound exhibited higher activity compared to traditional antibiotics like isoniazid, suggesting its potential as a novel therapeutic agent .
  • Anticancer Screening : In a comparative study involving multiple breast cancer cell lines, this compound showed significant growth inhibition in MDA-MB231 cells, indicating its potential for further development as an anticancer drug .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research has demonstrated that 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde possesses significant antimicrobial properties. In particular, it has shown efficacy against Mycobacterium tuberculosis, outperforming traditional antibiotics such as isoniazid. This suggests its potential as a novel therapeutic agent for treating tuberculosis and possibly other bacterial infections .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, notably breast cancer cells (MDA-MB231). The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis, positioning it as a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby disrupting their catalytic functions. This property is particularly relevant in the development of drugs targeting metabolic disorders and other diseases where enzyme activity is dysregulated .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances the electronic properties of derivatives, facilitating reactions that lead to new pharmacologically relevant molecules.

Synthetic Pathways

  • The compound can be synthesized through various methods involving quinoline derivatives and chlorination reactions. For example, it can be produced from 4-chloroquinoline through formylation reactions under specific conditions .

Antimicrobial Efficacy Study

A study evaluated multiple quinoline derivatives, including this compound, against M. tuberculosis. Results indicated that this compound exhibited higher antimicrobial activity compared to standard treatments, suggesting its potential use in developing new antituberculosis medications .

Anticancer Screening

In another study focusing on breast cancer cell lines, the compound demonstrated significant cytotoxic effects on MDA-MB231 cells. The findings support further investigation into its mechanisms of action and potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The trifluoromethyl group and chlorine atom impart strong electron-withdrawing effects, influencing reactivity and stability. Key comparisons include:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) CAS RN Key Properties/Applications
4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde Cl (4), CF₃ (8), CHO (3) ~259.5 [Not Provided] Pharmaceutical intermediate; reactive aldehyde for further synthesis
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Cl (4), Br (6,8), CHO (3) 365.4 [] Used in Suzuki-Miyaura cross-coupling; exhibits tunable photophysical properties
4-Chloro-6-(trifluoromethyl)quinoline Cl (4), CF₃ (6) 231.6 49713-56-6 Precursor for agrochemicals; lacks aldehyde group
2-Chloro-8-methylquinoline-3-carbaldehyde Cl (2), CH₃ (8), CHO (3) ~221.7 [] Less steric hindrance; used in small-molecule drug synthesis

Key Observations :

  • Position of CF₃ Group : The trifluoromethyl group at position 8 (target compound) versus 6 (CAS 49713-56-6) alters steric and electronic environments, impacting binding affinity in biological targets .
  • Aldehyde Reactivity: The aldehyde at position 3 distinguishes the target compound from non-carbaldehyde analogs (e.g., 4-Chloro-8-(trifluoromethyl)quinoline, CAS 23779-97-7), enabling conjugation with amines or hydrazines .

Discrepancies in CAS Registry Numbers

  • 4-Chloro-8-(trifluoromethyl)quinoline: Conflicting CAS numbers (23779-97-7 vs. Verification via authoritative databases (e.g., PubChem) is recommended.

Preparation Methods

The preparation of 4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde typically involves multi-step synthetic sequences starting from substituted anilines or quinoline precursors. The key challenge is the introduction of the chloro group at position 4 and the trifluoromethyl group at position 8, alongside the aldehyde functionality at position 3.

Two main strategies are documented:

Preparation via β-(o-Trifluoromethylanilino)-propanoic Acid

A highly efficient method involves the direct conversion of β-(o-trifluoromethylanilino)-propanoic acid to 4-chloro-8-trifluoromethylquinoline derivatives in approximately 80% yield. This method is advantageous due to fewer steps (2 steps from o-trifluoromethylaniline) and higher yields compared to classical methods requiring 5 steps with lower yields (around 63%).

Process Details:
Step Reagents/Conditions Description
1 β-(o-trifluoromethylanilino)-propanoic acid + Phosphorus oxychloride (POCl3) + Iodine (I2) Reaction at 0–5 °C, then heated to 93–95 °C for 30 min to form 4-chloro-8-trifluoromethylquinoline
2 Work-up with sodium bisulfite solution at 40–45 °C, cooling to 15–20 °C Isolation and crystallization of product
  • Chlorination agents include phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride.
  • Oxidation agents can be iodine, oxygen (air), cupric chloride, or ferric chloride.
  • The acid form of the starting material is preferred, and the presence of iodine enhances oxidation and chlorination efficiency.

Multi-Step Synthesis from o-Trifluoromethylaniline

An alternative, classical synthesis involves five steps starting from o-trifluoromethylaniline:

Step Reaction Description
1 Condensation with ethyl ethoxymethylene malonate Forms ethyl o-trifluoromethylanilinomethylene-malonate
2 Cyclization Produces 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline
3 Saponification Converts ester to 3-carboxy-4-hydroxy-8-trifluoromethylquinoline
4 Chlorination with phosphorus oxychloride Yields 4-chloro-8-trifluoromethylquinoline
5 Optional further functionalization To introduce aldehyde at position 3

This route is longer and yields are generally inferior to the direct method described above.

Cyclization and Chlorination of 3-(Chloroanilino)-propanoic Acid

Another documented approach involves:

  • Cyclizing 3-(chloroanilino)-propanoic acid with polyphosphoric acid to form 4-oxo-chloro-1,2,3,4-tetrahydroquinoline.
  • Subsequent chlorination in the presence of an oxidizing agent to obtain 4-dichloroquinoline derivatives.

This method is more complex and may produce unstable intermediates like 4-oxo-8-trifluoromethyl-1,2,3,4-tetrahydroquinoline, which are unstable in hot phosphoric acid media.

Introduction of the Aldehyde Group at Position 3

The aldehyde functionality at position 3 is typically introduced by selective oxidation or by starting from quinoline-3-carbaldehyde derivatives.

A representative method involves:

  • Starting from 2-chloroquinoline-3-carbaldehyde.
  • Subsequent palladium-catalyzed coupling reactions or nucleophilic substitutions to modify other positions while retaining the aldehyde group.

Representative Experimental Procedure for 4-Chloro-8-(trifluoromethyl)quinoline

Parameter Details
Starting material β-(o-trifluoromethylanilino)-propanoic acid
Chlorination agent Phosphorus oxychloride (POCl3)
Oxidation agent Iodine (I2)
Temperature 0–5 °C initial, then heated to 93–95 °C
Reaction time 30 minutes at elevated temperature
Work-up Sodium bisulfite aqueous solution at 40–45 °C
Yield ~80%
Purity 98% after crystallization from methanol

This procedure avoids formation of unstable tetrahydroquinoline intermediates and provides a straightforward, high-yield synthesis route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Steps Yield Notes
Direct chlorination from β-(o-trifluoromethylanilino)-propanoic acid β-(o-trifluoromethylanilino)-propanoic acid POCl3, I2 2 ~80% High yield, fewer steps, simple
Multi-step synthesis from o-trifluoromethylaniline o-Trifluoromethylaniline Ethyl ethoxymethylene malonate, POCl3 5 ~63% Longer, lower yield
Cyclization of 3-(chloroanilino)-propanoic acid 3-(Chloroanilino)-propanoic acid Polyphosphoric acid, chlorination agents Multiple Variable Produces unstable intermediates
Pd-catalyzed modifications of 2-chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde PdCl2, PPh3, TEA 1–2 High Used for further functionalization

Research Findings and Notes

  • The direct chlorination method using β-(o-trifluoromethylanilino)-propanoic acid is superior in yield and simplicity compared to older multi-step methods.
  • Chlorination agents such as phosphorus oxychloride are preferred due to their effectiveness and compatibility with oxidation agents like iodine.
  • The aldehyde group at the 3-position is stable under these reaction conditions and can be retained or introduced via selective oxidation or starting material choice.
  • Palladium-catalyzed coupling reactions on quinoline-3-carbaldehyde derivatives provide routes to diversify the quinoline scaffold while maintaining the aldehyde functionality.

Q & A

Q. How can the molecular structure of 4-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde be determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Single crystals of the compound can be grown via slow evaporation of a toluene solution (as described in similar quinoline derivatives) . Data collection using a diffractometer and refinement via SHELX software (e.g., SHELXL for small-molecule refinement) can resolve bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonding patterns (e.g., O–H⋯O dimers in carboxylic acid analogs) are critical for validating the aldehyde group's conformation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Despite limited hazard data for this specific compound, analogous chloro-trifluoromethyl quinolines require:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis .
  • Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer: Key parameters include:

  • Reagent selection : Use POCl₃ or DMF in Vilsmeier-Haack formylation to introduce the aldehyde group .
  • Temperature control : Stirring at 70°C for 16 hours improves cyclization efficiency in related quinoline syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes byproducts .

Q. What analytical techniques confirm the purity of synthesized this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.
  • GC-MS : Validates volatile byproducts; ensure <97% purity thresholds (as seen in trifluoromethyl quinoline analogs) .
  • ¹H/¹³C NMR : Characteristic aldehyde proton (~10 ppm) and CF₃ group signals confirm structural integrity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., bacterial DNA gyrase). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and CYP450 interactions. For quinolines, logP >3 may indicate membrane permeability but potential hepatotoxicity .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-3-carbaldehyde derivatives?

Methodological Answer:

  • Control experiments : Replicate assays (e.g., disc diffusion) with standardized bacterial strains (e.g., E. coli ATCC 25922) and reference drugs (e.g., rifampicin) .
  • Dose-response curves : Calculate IC₅₀ values to compare potency across studies. For example, 8-chloro derivatives showed 9.7±1.2 mm inhibition zones against B. subtilis .
  • Structural validation : Cross-check NMR/X-ray data to confirm compound identity, as impurities or stereoisomers may skew results .

Q. How can the aldehyde group be functionalized to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Condensation reactions : React with hydrazines to form hydrazones, enhancing antibacterial activity .
  • Reductive amination : Use NaBH₃CN to convert the aldehyde to amine derivatives for probing receptor interactions.
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition, as seen in ethyl quinoline carboxylate analogs .

Q. What crystallographic challenges arise in resolving structural ambiguities for this compound?

Methodological Answer:

  • Disorder modeling : The trifluoromethyl group’s rotational freedom may require constrained refinement in SHELXL .
  • Twinned crystals : Use PLATON’s TWINABS for data integration if non-merohedral twinning occurs .
  • Hydrogen bonding : Locate weak C–H⋯O interactions (e.g., aldehyde C=O with adjacent Cl atoms) to confirm packing stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
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4-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

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